![molecular formula C15H13NO B2947959 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 40691-63-2](/img/structure/B2947959.png)
4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
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Description
4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, also known as PD-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. PD-1 is a heterocyclic compound that belongs to the class of isoquinolones. Its molecular formula is C16H13NO, and its molecular weight is 235.28 g/mol. PD-1 has been studied for its various biochemical and physiological effects, including its mechanism of action and potential applications in scientific research.
Scientific Research Applications
1. Antidepressant and Anticonvulsant Properties
4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been studied for their potential antidepressant and anticonvulsant activities. Research indicates that certain derivatives exhibit potent antidepressant activity, with effects mediated by an increase in central nervous system serotonin and norepinephrine levels. Additionally, these compounds have shown anticonvulsant activity against seizures induced in experimental settings, suggesting potential applications in treating depression in epilepsy patients (Fu et al., 2018).
2. Synthesis and Structural Analysis
The synthesis and structural analysis of 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives have been a focus in scientific research. Studies involve the development of new synthesis methods, often aiming for efficiency and environmental friendliness. For example, a three-step method for the preparation of diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds has been reported, demonstrating the versatility of this compound in synthetic chemistry (Freeman et al., 2023). Additionally, X-ray diffraction data provides insights into the molecular structure and crystallization properties of these compounds, which is crucial for understanding their potential applications (Quintana et al., 2016).
3. Potential in Tubulin Polymerization Inhibition
Research has also explored the use of 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as tubulin polymerization inhibitors. These compounds have been evaluated for their cytotoxicity and ability to inhibit tubulin polymerization, indicating their potential as novel antitumor agents. Certain derivatives, such as compounds with specific phenyl substitutions, have demonstrated optimal bioactivity, offering insights for the development of new cancer treatments (Zheng et al., 2012).
4. Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular properties of 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been investigated. Novel synthetic methodologies have led to the creation of derivatives with significant antimicrobial activity. For instance, a study synthesized a series of derivatives and evaluated their antibacterial activity, finding that certain compounds, especially those with bromine substitution, showed promising activity profiles (Rao et al., 2020). Another study focused on the antitubercular activity of spiroheterocycles derived from 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, highlighting their potential in developing new treatments for tuberculosis (Hadda et al., 2007).
properties
IUPAC Name |
4-phenyl-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-13-9-5-4-8-12(13)14(10-16-15)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJFKRNZIPGFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
40691-63-2 |
Source
|
Record name | 4-phenyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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